Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate
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Overview
Description
Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzyl group substituted with bromine and trifluoromethoxy groups, attached to an azetidine ring, which is further esterified with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-(trifluoromethoxy)benzyl chloride and azetidine-3-carboxylic acid.
Formation of Benzyl Azetidine: The benzyl chloride derivative is reacted with azetidine-3-carboxylic acid in the presence of a base like sodium hydride or potassium carbonate to form the benzyl azetidine intermediate.
Esterification: The intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid or a more mild esterification agent, to yield the final product.
Industrial Production Methods: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like recrystallization, and chromatography to ensure high-quality production.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the azetidine ring and the benzyl group.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, thiols, and amines for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzyl azetidine derivatives.
Oxidation Products: Oxidized forms of the azetidine ring or benzyl group.
Hydrolysis Products: Azetidine-3-carboxylic acid and methanol.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science: Potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance binding affinity and metabolic stability, while the azetidine ring can provide rigidity and specific spatial orientation.
Comparison with Similar Compounds
Methyl 1-benzylazetidine-3-carboxylate: Lacks the bromine and trifluoromethoxy substituents, resulting in different chemical properties and reactivity.
Methyl 1-(3-chloro-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate: Similar structure but with chlorine instead of bromine, which can affect its reactivity and biological activity.
Uniqueness:
- The presence of both bromine and trifluoromethoxy groups in Methyl 1-(3-bromo-5-(trifluoromethoxy)benzyl)azetidine-3-carboxylate makes it unique, providing distinct electronic and steric effects that can influence its chemical reactivity and interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for innovation in drug development, materials science, and beyond.
Properties
IUPAC Name |
methyl 1-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF3NO3/c1-20-12(19)9-6-18(7-9)5-8-2-10(14)4-11(3-8)21-13(15,16)17/h2-4,9H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRPBRUBRNQICL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(C1)CC2=CC(=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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